

Investigating Inobrodib in Non-Hodgkin Lymphoma Models: Application Notes and Protocols

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Compound of Interest

Compound Name: *Inobrodib*

Cat. No.: *B606545*

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Introduction

Inobrodib (CCS1477) is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the bromodomains of the homologous histone acetyltransferases (HATs) p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or CREBBP).^{[1][2][3]} These proteins are critical transcriptional co-activators that play a pivotal role in regulating the expression of key oncogenes, including MYC and Interferon Regulatory Factor 4 (IRF4).^{[4][5]} Dysregulation of p300/CBP activity is implicated in the pathogenesis of various hematological malignancies, including non-Hodgkin lymphoma (NHL), making them a compelling therapeutic target.^{[6][7]}

These application notes provide a summary of the preclinical data on **Inobrodib** in NHL models, detailed protocols for key experiments, and visual representations of its mechanism of action and experimental workflows.

Data Presentation

Inobrodib Binding Affinity and In-Cellular Target Engagement

Target	Binding Affinity (Kd)	In-Cell BRET Assay (IC50)	Selectivity vs. BRD4 (Kd)
p300	1.3 nM	19 nM	~170-fold
CBP	1.7 nM	Not Reported	~130-fold

Data sourced from MedChemExpress. Note: In-Cell BRET IC50 for CBP was not specified in the reviewed literature.

In Vitro Efficacy of Inobrodib in Hematological Malignancies

Preclinical studies have demonstrated that select lymphoma cell lines are sensitive to **Inobrodib** at submicromolar concentrations.[1][2] While specific IC50 values for a broad panel of non-Hodgkin lymphoma cell lines are not publicly available, research in related B-cell malignancies provides insight into its potency.

Cell Line Model	Malignancy	Observation
DOHH-2	B-cell Lymphoma	In combination with venetoclax, Inobrodib led to complete tumor stasis in a xenograft model.[5]
697 & REH	B-cell Acute Lymphoblastic Leukemia (CREBBP-mutated)	Inobrodib exhibited synthetic lethality, highlighting its potential in cancers with specific genetic mutations.[8]
Multiple Myeloma Cell Lines	Multiple Myeloma	Potent growth inhibition with GI50 <100 nM across a panel of 12 human myeloma cell lines.

In Vivo Efficacy of Inobrodib in a B-cell Lymphoma Xenograft Model

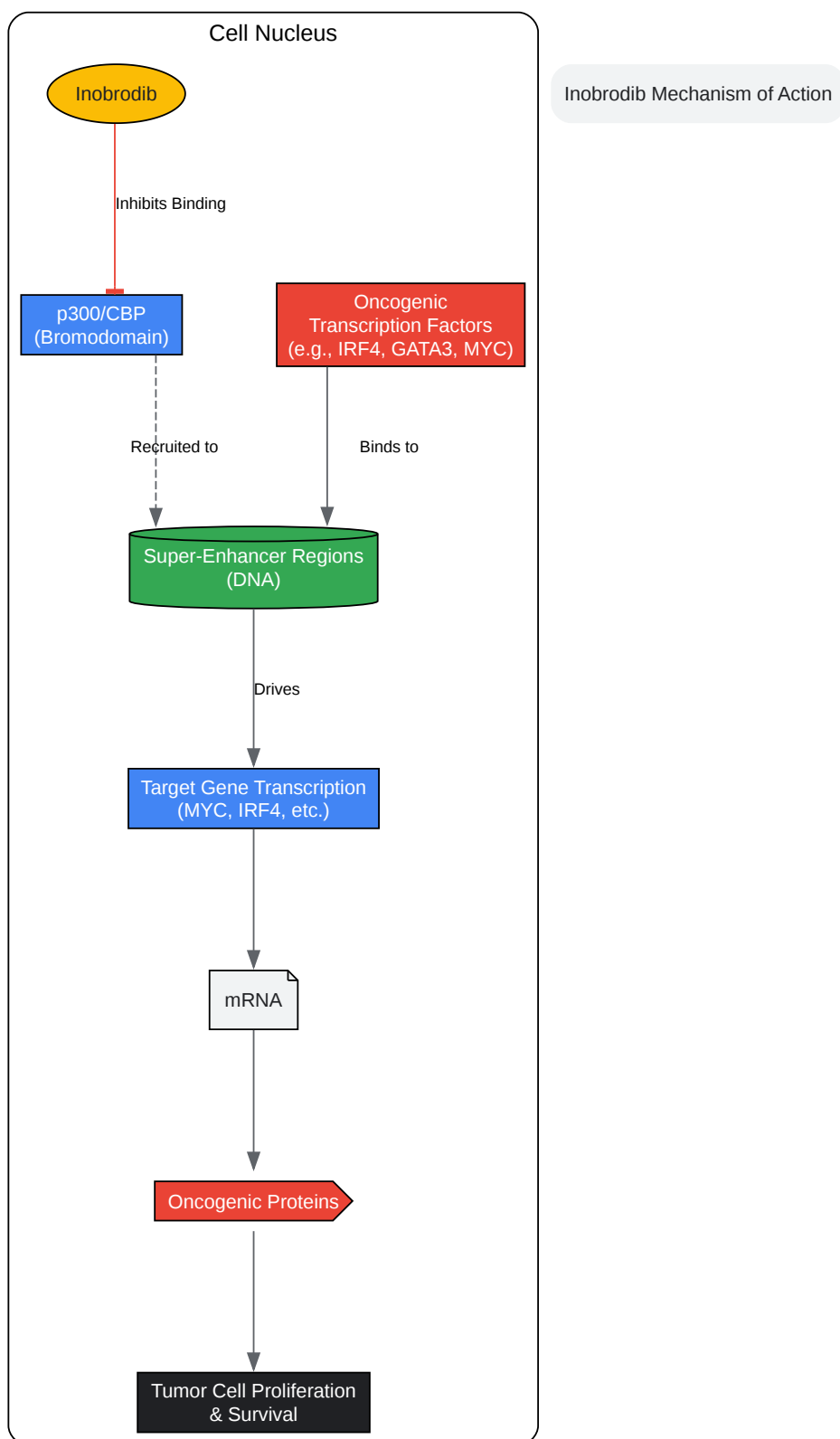
Animal Model	Cell Line	Treatment	Key Findings
Xenograft	DOHH-2 (B-cell Lymphoma)	Inobrodib in combination with Venetoclax	The combination resulted in complete tumor stasis during the treatment period, a significant improvement over the partial tumor growth inhibition observed with either agent alone.[5]

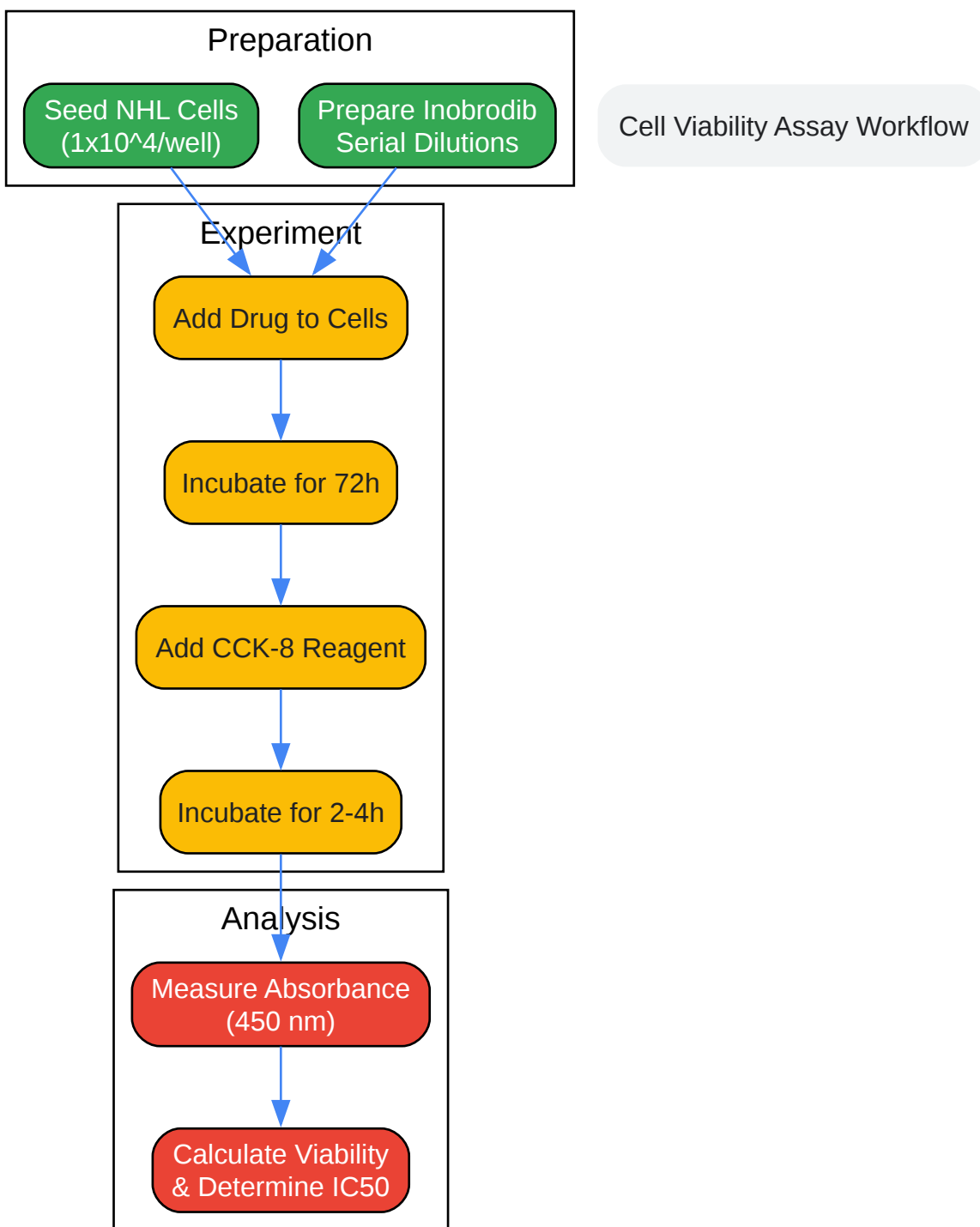
Detailed quantitative data on tumor growth inhibition (e.g., tumor volume curves, specific dosing, and schedule for this combination study) are not available in the public domain.

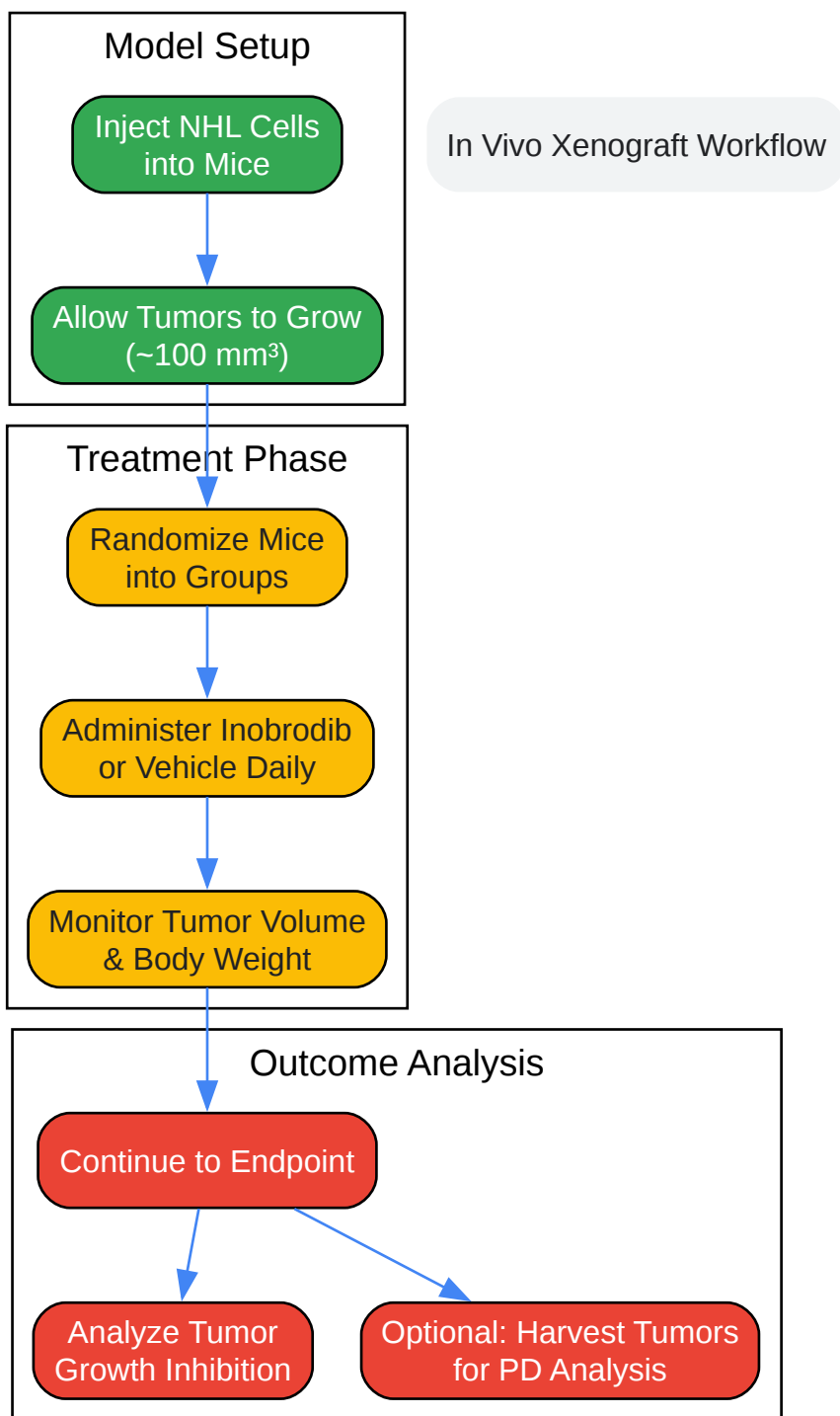
Signaling Pathways and Mechanism of Action

Inobrodib exerts its anti-cancer effects by competitively binding to the bromodomains of p300 and CBP. This prevents these co-activators from being recruited to chromatin, particularly at super-enhancer regions that drive the expression of key oncogenes. The result is a significant redistribution of p300/CBP and subsequent downregulation of target genes critical for lymphoma cell proliferation and survival, such as MYC and IRF4.[4]

In T-cell lymphomas, the expression of the transcription factors IRF4 and GATA3 has been identified as a potential predictive biomarker for response to **Inobrodib**. [1][2] Clinical data in Peripheral T-cell Lymphoma (PTCL) indicates that patients expressing these factors may derive clinical benefit.[1][2] The underlying mechanism in some PTCL subtypes may involve the disruption of a CD30/NF- κ B/IRF4 positive feedback loop that promotes lymphomagenesis.[9]







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